

Application Notes and Protocols: Preparation of a Standard Solution of Ferrous Ammonium Sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ferrous ammonium sulfate

Cat. No.: B155514

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous Ammonium Sulfate (FAS), also known as Mohr's salt, is a double salt with the chemical formula $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$. It is a preferred primary standard in volumetric analysis, particularly in redox titrations, due to its high purity and stability against air oxidation compared to ferrous sulfate. These application notes provide detailed protocols for the preparation and standardization of a standard solution of **Ferrous Ammonium Sulfate**.

Principle

A standard solution of **Ferrous Ammonium Sulfate** is prepared by dissolving a precisely weighed amount of the high-purity solid in a dilute sulfuric acid solution. The acidic medium is crucial as it prevents the hydrolysis of the ferrous salt and inhibits the oxidation of Fe^{2+} to Fe^{3+} by atmospheric oxygen, thereby ensuring the stability of the solution.^[1] The prepared solution is then typically standardized against a strong oxidizing agent like potassium permanganate (KMnO_4) or ceric ammonium sulfate to determine its exact concentration.^{[2][3][4]}

Materials and Equipment

Reagents

- **Ferrous Ammonium Sulfate** hexahydrate ($(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$), Analytical Reagent (AR) grade
- Concentrated Sulfuric Acid (H_2SO_4), AR grade
- Distilled or deionized water
- Potassium Permanganate (KMnO_4), primary standard grade (for standardization)
- Ceric Ammonium Sulfate ($(\text{NH}_4)_4\text{Ce}(\text{SO}_4)_4 \cdot 2\text{H}_2\text{O}$) (for standardization)
- Orthophenanthroline indicator solution (for standardization with Ceric Ammonium Sulfate)[[2](#)][[3](#)][[5](#)]

Apparatus

- Analytical balance (readable to ± 0.0001 g)
- Volumetric flasks (e.g., 250 mL, 1000 mL)
- Beakers
- Graduated cylinders
- Pipettes (e.g., 25 mL)
- Burette (50 mL)
- Glass funnel
- Wash bottle
- Stirring rod

Experimental Protocols

Protocol 1: Preparation of 0.1 M Ferrous Ammonium Sulfate Solution

This protocol outlines the steps to prepare 1000 mL of a 0.1 M standard solution of **Ferrous Ammonium Sulfate**.

- Calculate the required mass of **Ferrous Ammonium Sulfate**:
 - The molar mass of $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$ is 392.14 g/mol .[\[5\]](#)
 - To prepare 1000 mL (1 L) of a 0.1 M solution, the required mass is $0.1 \text{ mol/L} * 392.14 \text{ g/mol} = 39.214 \text{ g}$.[\[5\]](#)
- Weigh the **Ferrous Ammonium Sulfate**:
 - Accurately weigh approximately 39.214 g of AR grade **Ferrous Ammonium Sulfate** hexahydrate on an analytical balance.[\[1\]\[5\]](#)
- Prepare the acidic solvent:
 - Carefully add 40 mL of concentrated sulfuric acid to about 200 mL of distilled water in a beaker while stirring.[\[2\]\[3\]](#) The solution will become hot.
 - Allow the diluted sulfuric acid solution to cool to room temperature.
- Dissolve the **Ferrous Ammonium Sulfate**:
 - Transfer the weighed **Ferrous Ammonium Sulfate** to a 1000 mL volumetric flask using a clean, dry funnel.
 - Add the cooled dilute sulfuric acid to the volumetric flask to dissolve the salt.[\[5\]](#)
 - Swirl the flask gently to facilitate dissolution.
- Dilute to the final volume:
 - Once the solid is completely dissolved, add freshly boiled and cooled distilled water to the flask until the volume is close to the 1000 mL mark.[\[2\]\[3\]](#)
 - Allow the solution to reach thermal equilibrium with the surroundings.

- Carefully add more distilled water dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.
- Homogenize the solution:
 - Stopper the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and homogeneous.
- Storage:
 - Store the prepared solution in a tightly stoppered, light-protected container.[\[5\]](#)

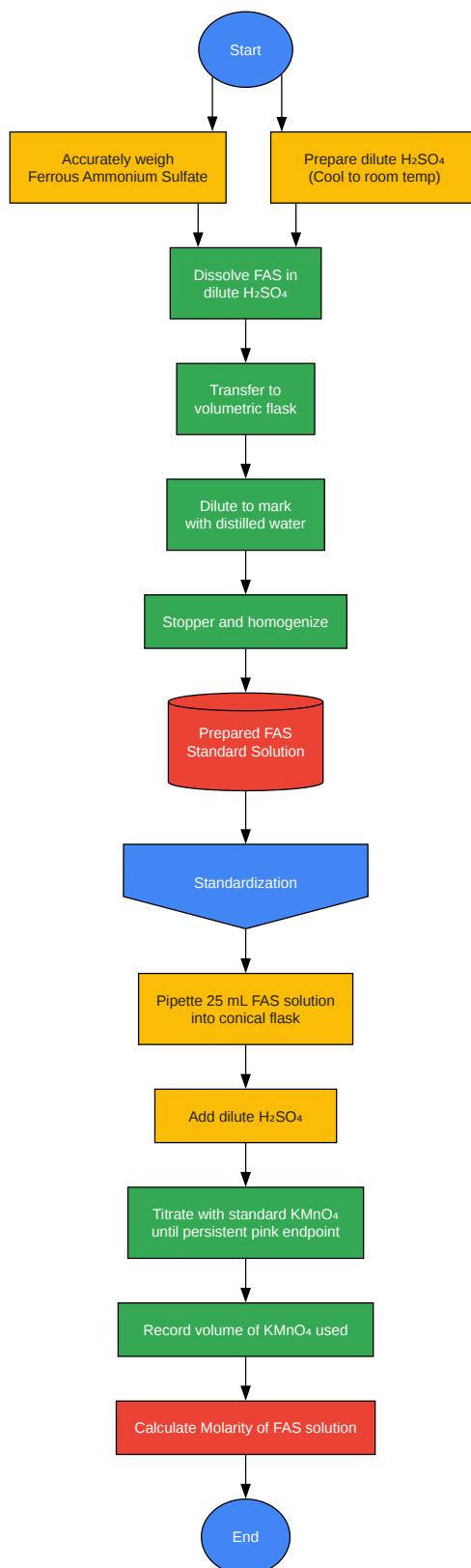
Protocol 2: Standardization of Ferrous Ammonium Sulfate Solution with Potassium Permanganate

This protocol describes the standardization of the prepared FAS solution using a standard solution of potassium permanganate.

- Prepare the burette:
 - Rinse a clean 50 mL burette with a small amount of the standard potassium permanganate solution and then fill the burette with it.
 - Ensure there are no air bubbles in the burette tip and record the initial burette reading.
- Prepare the analyte:
 - Pipette 25.0 mL of the prepared **Ferrous Ammonium Sulfate** solution into a clean conical flask.
 - Add approximately 10 mL of dilute sulfuric acid to the conical flask to ensure the medium is acidic.[\[1\]](#)
- Titration:
 - Titrate the **Ferrous Ammonium Sulfate** solution with the standard potassium permanganate solution from the burette.

- Add the KMnO₄ solution dropwise while constantly swirling the conical flask.
- The endpoint is reached when the first persistent pale pink color appears in the solution.[\[1\]](#) This indicates that all the Fe²⁺ has been oxidized to Fe³⁺.
- Record the readings:
- Record the final burette reading. The difference between the final and initial readings gives the volume of KMnO₄ solution used.
- Repeat for accuracy:
- Repeat the titration at least three times to obtain concordant readings (volumes that agree within ±0.1 mL).
- Calculation of Molarity:
- The reaction between FAS and KMnO₄ in an acidic medium is: 10FeSO₄·(NH₄)₂SO₄ + 2KMnO₄ + 8H₂SO₄ → 5Fe₂(SO₄)₃ + 2MnSO₄ + K₂SO₄ + 10(NH₄)₂SO₄ + 8H₂O
- The molar ratio of KMnO₄ to FAS is 2:10 or 1:5.
- The molarity of the **Ferrous Ammonium Sulfate** solution can be calculated using the formula: $M_{\text{FAS}} = (5 * M_{\text{KMnO}_4} * V_{\text{KMnO}_4}) / V_{\text{FAS}}$ Where:
 - M_{FAS} is the molarity of the FAS solution.
 - M_{KMnO₄} is the molarity of the standard KMnO₄ solution.
 - V_{KMnO₄} is the volume of the KMnO₄ solution used in the titration.
 - V_{FAS} is the volume of the FAS solution taken for titration (25.0 mL).

Data Presentation


Table 1: Reagent Quantities for Preparation of **Ferrous Ammonium Sulfate** Solutions

Parameter	Value for 0.1 M Solution (1000 mL)	Value for 0.05 M Solution (250 mL)
Molar Mass of FAS hexahydrate (g/mol)	392.14	392.14
Mass of FAS hexahydrate (g)	39.214[5]	4.90[6]
Volume of Concentrated H ₂ SO ₄ (mL)	40[2][3]	~10
Final Volume of Solution (mL)	1000	250

Table 2: Typical Standardization Data (Example)

Titration No.	Volume of FAS Solution (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of 0.02 M KMnO ₄ used (mL)
1	25.0	0.00	24.90	24.90
2	25.0	0.00	24.85	24.85
3	25.0	0.00	24.90	24.90
Average	24.88			

Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation and standardization of a **Ferrous Ammonium Sulfate** solution.

Safety Precautions

- Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.[\[5\]](#)
- Concentrated sulfuric acid is highly corrosive. Handle it with extreme care in a fume hood and add acid to water, never the other way around.
- Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.
- Dispose of all chemical waste according to institutional guidelines.[\[5\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdst.ie [pdst.ie]
- 2. Preparation and Standardization of 0.1 M Ferrous Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
- 3. pharmapath.in [pharmapath.in]
- 4. Estimation of ferrous ammonium sulphate by permanganometry | PDF [slideshare.net]
- 5. pharmaupdate.com [pharmaupdate.com]
- 6. scribd.com [scribd.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Preparation of a Standard Solution of Ferrous Ammonium Sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155514#preparation-of-a-standard-solution-of-ferrous-ammonium-sulfate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com